molecular formula C11H17N B047588 N,N-Diethylbenzylamine CAS No. 772-54-3

N,N-Diethylbenzylamine

Cat. No. B047588
CAS RN: 772-54-3
M. Wt: 163.26 g/mol
InChI Key: ZWRDBWDXRLPESY-UHFFFAOYSA-N
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Description

Synthesis Analysis

N,N-Diethylbenzylamine and its derivatives can be synthesized through various methods. For instance, enantiopure o-hydroxybenzylamines are synthesized by diastereoselective reduction, hinting at methods that could be adapted for N,N-Diethylbenzylamine synthesis (Palmieri, 1999). Another approach involves the Grignard reagent addition to N-[(o-aminophenyl)methylene]sulfinamides, demonstrating a route to synthesize chiral o-aminobenzylamines, which could be applicable to N,N-Diethylbenzylamine (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to N,N-Diethylbenzylamine, such as N-phenyl-4-nitrobenzylamine, has been detailed through X-ray crystallography, providing insights into bond lengths, angles, and overall molecular conformation (Iwasaki et al., 1988). These analyses offer a foundation for understanding the structural aspects of N,N-Diethylbenzylamine.

Chemical Reactions and Properties

Research on N,N-Dimethyl- and N,N-Diethylbenzylamine derivatives reveals insights into their chemical reactions, such as RuO4-mediated oxidation, which demonstrates selectivity in attacking different types of C-H bonds (Petride et al., 2005). Additionally, reactions involving N-benzylidene-α-acetamidobenzylamine with dialkylamines suggest mechanisms that could be relevant to N,N-Diethylbenzylamine chemistry (Sekiya & Ito, 1963).

Physical Properties Analysis

While direct data on N,N-Diethylbenzylamine's physical properties are not readily available, studies on closely related compounds can provide useful approximations. The physical state, boiling point, and solubility in various solvents are critical parameters that influence the compound's application in synthetic chemistry.

Chemical Properties Analysis

The chemical properties of N,N-Diethylbenzylamine, such as reactivity with electrophiles, nucleophiles, and its role in catalysis, can be inferred from studies on similar amines. For instance, the synthesis and reactions of N-methylbenzylammonium fluorochromate(VI) indicate selective oxidation capabilities, which could suggest analogous reactivity patterns for N,N-Diethylbenzylamine (Kassaee et al., 2004).

Scientific Research Applications

  • Phosphorylation of Serine-Containing Peptides : Di-t-butyl N,N-diethylphosphoramidite and dibenzyl N,N-diethylphosphoramidite are highly reactive reagents. These are efficient for the phosphorylation of serine-containing peptides and resin-bound protected serine-containing peptides (Perich & Johns, 1988).

  • Antimicrobial Activities : o-Amino-N,N-diethylbenzylamine and its metal derivatives exhibit promising antimicrobial activities, suggesting potential applications in pharmaceuticals and cosmetics (Mazher, Khan, & Kazmi, 2011).

  • Organic Synthesis and Catalysis : The photolysis of 2-azido-N,N-diethylbenzylamine in acetonitrile solution highlights the reactivity of iminoquinone methides towards various quenchers, revealing potential applications in organic synthesis and catalysis (Bucher, 2001).

  • In Vitro Metabolic Product Study : NN-dibenzylhydroxylamine has been identified as the major in vitro metabolic product of dibenzylamine in fortified rabbit liver. N-oxidation is the major process in this metabolism, with benzylamine being a secondary amine (Beckett, Coutts, & Gibson, 1975).

  • Monoamine Oxidase Inactivation : N-(1-Methyl)cyclopropylbenzylamine effectively inactivates pig liver mitochondrial monoamine oxidase. This occurs in a time-dependent, concentration-dependent mechanism and results in a stable adduct to benzylamine treatment (Silverman & Hoffman, 1981).

  • Mono-Acylation of Diols : Selective mono-benzoylation of 1,2- and 1,3-diols using (α,α-difluoroalkyl)amines allows for the conversion of diols into mono-esters under mild conditions. This has potential applications in sugar protection and the synthesis of mono-nicotinic esters (Wakita & Hara, 2010).

  • Biological Activity of Benzylating Compounds : Benzylation of N-nitrosomethylbenzylamine may contribute to its overall biological activity. It can cause mutagenesis in Salmonella and induce phage lambda in Escherichia coli (Wiessler, Romruen, & Pool, 1983).

  • Uses in Organic Synthesis : A study proposes a new method for obtaining alpha-amino aziridines in high yields using N,N-dibenzylamino aldehydes as chiral building blocks in organic synthesis (Reetz & Lee, 2001).

Safety And Hazards

N,N-Diethylbenzylamine is classified as a dangerous substance. It is flammable and harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage. It is also harmful if inhaled and harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

N-benzyl-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRDBWDXRLPESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073237
Record name Benzenemethanamine, N,N-diethyl-
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Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethylbenzylamine

CAS RN

772-54-3
Record name N,N-Diethylbenzenemethanamine
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Record name Benzenemethanamine, N,N-diethyl-
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Record name N-Benzyldiethylamine
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Record name Benzenemethanamine, N,N-diethyl-
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Record name N,N-diethylbenzylamine
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Record name BENZENEMETHANAMINE, N,N-DIETHYL-
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Synthesis routes and methods I

Procedure details

A mixture of 11.9 ml of benzyl bromide in 100 ml of ether was added dropwise to a mixture of 30.9 ml of diethylamine in 100 ml of ether. This mixture was stirred overnight then filtered and washed with ether. The combined filtrate and wash was washed with water, dried and concentrated to an oil. This oil was distilled through a Kugelrohr and the fraction boiling at <70° C., 1.5 mm collected, giving 10.6 g of N,N-diethylbenzenemethanamine as an oil.
Quantity
11.9 mL
Type
reactant
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Quantity
100 mL
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solvent
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30.9 mL
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reactant
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Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
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Synthesis routes and methods III

Procedure details

Ethyl cinnamate is prepared by the procedures described above, using different bases and the following reactants: 2.24 mg (10-5 mols) of palladium acetate, 5.77 ml (50 millimols) of benzoyl chloride, 5.42 ml (50 millimols) of ethyl acrylate and 50 millimols of N-benzyldiethylamine or N-(3-chlorobenzyl)-dimethylamine, in 100 ml of p-xylene. The reaction mixture is stirred for 4 hours at 130° C. Ethyl cinnamate is obtained in a yield of 67% of theory if N-benzyldiethylamine is used, and a yield of 56% of theory if N-(3-chlorobenzyl)-dimethylamine is used.
Quantity
5.77 mL
Type
reactant
Reaction Step One
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5.42 mL
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reactant
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0 (± 1) mol
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100 mL
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2.24 mg
Type
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
H Petride, O Costan, C Drăghici, C Florea, A Petride - Arkivoc, 2005 - arkat-usa.org
N, N-Dimethyl-(1A) and N, N-diethylbenzylamine (1B) underwent RuO4-mediated oxidation by attack at both types of (N-α) CH bonds (ie, alkyl and benzyl) to yield the corresponding N-…
Number of citations: 12 www.arkat-usa.org
G Bucher - European Journal of Organic Chemistry, 2001 - Wiley Online Library
Photolysis of 2‐azido‐N,N‐diethylbenzylamine (1) in acetonitrile solution in the presence of various quenchers yields products of common nitrene chemistry (that is, derived from a …
Y Tang - 2021 - hal.science
KOH can be readily dissolved in isopropanol to form a 1.07 M solution, addition of BnNEt3Cl (1.67 M in isopropanol) into this solution led to immediate participation of KCl and formation …
Number of citations: 3 hal.science
AD Ryabov - Journal of organometallic chemistry, 1984 - Elsevier
The chloro(ligand-C,N)triphenylphosphinepalladium(II) complexes with cyclopalladated N,N-dialkylbenzylamines (alkyl = methyl, ethyl and n-propyl), azobenzene, 8-methylquinoline, …
Number of citations: 20 www.sciencedirect.com
CA Chesta, V Avila, AT Soltermann… - Journal of the …, 1994 - pubs.rsc.org
The photophysical behaviour of N,N-diethyl-2-(1-naphthyl)ethylamine I, N-benzyl-N-ethyl-2-(1-naphthyl)ethylamine VI and N-ethyl-2-(1-naphthyl)-N-(2,4,6-trichlorobenzyl)ethylamine VII…
Number of citations: 6 pubs.rsc.org
PJ Smith, M Amin - Canadian Journal of Chemistry, 1989 - cdnsciencepub.com
To investigate the effect of the leaving group on the elimination reaction of 1-phenylethylammonium ions with sodium ethoxide in ethanol at 60 C, the reaction of seven different …
Number of citations: 15 cdnsciencepub.com
H Kodamatani, T Tanisue, T Fujioka, R Kanzaki… - … Technology & Innovation, 2021 - Elsevier
N-nitrosamines are contaminants of emerging concern, and controlling these chemicals in potable water and recycled water for potable reuse has become important for protecting …
Number of citations: 3 www.sciencedirect.com
G Longoni, P Fantucci, P Chini, F Canziani - Journal of Organometallic …, 1972 - Elsevier
The preparation of organometallic compounds of nickel(II), palladium(II) and platinum(II) containing two chelate five-membered rings of type (A) (M = Ni, R=Me; M=Pd, R=Me, Et; M=Pt, R…
Number of citations: 83 www.sciencedirect.com
K Ukegawa, Y Kamiya - Bulletin of the Chemical Society of Japan, 1976 - journal.csj.jp
The oxidation of alcohols and α-substituted toluenes in water, methanol and acetic acid was studied at 60–70 C in the presence of 0.040 M AIBN. The rate of oxidation of alcohol, k p /(…
Number of citations: 14 www.journal.csj.jp
Y Matsushita, N Ohba, T Suzuki, T Ichimura - Catalysis today, 2008 - Elsevier
A photocatalytic microreaction system was developed and photocatalytic N-alkylation process of benzylamine, aniline, and piperidine was examined. The reaction proceeded quite …
Number of citations: 59 www.sciencedirect.com

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